![molecular formula C12H17NO4S B2998889 5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid CAS No. 2490406-89-6](/img/structure/B2998889.png)
5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid
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Description
5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.
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Biological Activity
5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The molecular formula is C12H17NO4S, with a molecular weight of 271.33 g/mol. The structure includes functional groups that may contribute to its biological properties, such as the carboxylic acid and the carbamate moiety.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Thiophene derivatives have been shown to inhibit specific enzymes, including viral polymerases, which are crucial for the replication of viruses such as Hepatitis C virus (HCV) .
- Cellular Interaction : The compound may enhance cell adhesion by interacting with integrins, which are proteins that facilitate cell-extracellular matrix adhesion .
- Antimicrobial Activity : Some thiophene derivatives demonstrate antimicrobial properties, making them potential candidates for treating infections .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the effectiveness of thiophene carboxylic acids as inhibitors of HCV polymerase, demonstrating significant inhibition in cellular assays . This suggests potential therapeutic applications in treating viral infections.
- Antimicrobial Efficacy : Research on novel thiophene derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .
- Integrin Binding : The compound's ability to enhance integrin binding was explored in vitro, suggesting applications in regenerative medicine and tissue engineering where cell adhesion is critical .
Properties
IUPAC Name |
5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-6-8-4-5-9(18-8)10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRLEQODZHEBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.